Tert-butyl 4-(1-methoxy-1-oxobutan-2-YL)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(1-methoxy-1-oxobutan-2-YL)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. It is often used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry, pharmaceuticals, and material science.
Preparation Methods
The synthesis of tert-butyl 4-(1-methoxy-1-oxobutan-2-YL)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 1-methoxy-1-oxobutan-2-yl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
Tert-butyl 4-(1-methoxy-1-oxobutan-2-YL)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
Tert-butyl 4-(1-methoxy-1-oxobutan-2-YL)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential drug candidates for treating diseases.
Biology: The compound is utilized in the study of biological pathways and mechanisms, particularly in the development of enzyme inhibitors and receptor modulators.
Material Science: It serves as a building block in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(1-methoxy-1-oxobutan-2-YL)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the target molecule .
Comparison with Similar Compounds
Tert-butyl 4-(1-methoxy-1-oxobutan-2-YL)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has a similar structure but with an ethoxy group instead of a methoxy group.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: This derivative contains a hydrazino group, which imparts different chemical and biological properties.
These comparisons highlight the unique features of this compound, such as its specific substituents and their impact on the compound’s reactivity and applications.
Properties
Molecular Formula |
C14H26N2O4 |
---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
tert-butyl 4-(1-methoxy-1-oxobutan-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O4/c1-6-11(12(17)19-5)15-7-9-16(10-8-15)13(18)20-14(2,3)4/h11H,6-10H2,1-5H3 |
InChI Key |
CVZSKPPUDUNLPY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC)N1CCN(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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